7H-Imidazo[4,5-g][1,2,3]benzothiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Imidazo[4,5-g][1,2,3]benzothiadiazole is a heterocyclic compound that has garnered significant interest in the fields of chemistry and biomedical research. This compound is characterized by its unique structure, which combines an imidazole ring with a benzothiadiazole moiety. The fusion of these rings imparts distinct chemical and physical properties, making it a valuable scaffold for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Imidazo[4,5-g][1,2,3]benzothiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with halo carbonyl compounds, followed by cyclization to form the desired heterocyclic structure . Another approach involves the use of metal complex catalysis to facilitate the formation of the imidazo[4,5-g][1,2,3]benzothiadiazole core .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry methods have been explored to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 7H-Imidazo[4,5-g][1,2,3]benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiadiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
7H-Imidazo[4,5-g][1,2,3]benzothiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Serves as a molecular probe for studying biological processes and interactions.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of 7H-Imidazo[4,5-g][1,2,3]benzothiadiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s unique structure allows it to bind to various biomolecules, modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
Imidazo[2,1-b]thiazoles: Known for their biological activity and used in medicinal chemistry.
Benzimidazo[1,2-a][3,1]benzothiazine: Utilized in the development of OLED materials.
Uniqueness: 7H-Imidazo[4,5-g][1,2,3]benzothiadiazole stands out due to its unique ring fusion, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for various applications, from drug discovery to material science .
Eigenschaften
CAS-Nummer |
19566-03-1 |
---|---|
Molekularformel |
C7H4N4S |
Molekulargewicht |
176.20 g/mol |
IUPAC-Name |
7H-imidazo[4,5-g][1,2,3]benzothiadiazole |
InChI |
InChI=1S/C7H4N4S/c1-2-5-7(12-11-10-5)6-4(1)8-3-9-6/h1-2H,3H2 |
InChI-Schlüssel |
WLSHZGBDACCDLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1N=C2C=CC3=C(C2=N1)SN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.